2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring substituted with a bromo and a trifluoromethyl group, and a boronic ester group. The exact structure would need to be confirmed with spectroscopic analysis .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in various types of cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have been reported to have a density of 1.626 g/mL at 25 °C .Scientific Research Applications
NMR Studies in Protein Research
The trifluoromethyl group in this compound is particularly useful in 19F NMR studies of proteins. It allows for the optimization of resolution in NMR studies due to its sensitivity to changes in the local dielectric and magnetic shielding environment . This makes it an invaluable tool for elucidating distinct protein conformers or states.
Synthesis of Antitumor Agents
This compound has been utilized in the synthesis of key intermediates for antitumor agents like sorafenib . Sorafenib is a medication used to treat kidney, liver, and thyroid cancer, highlighting the compound’s significance in pharmaceutical research.
Fluorine Tagging in Biomolecular Research
The trifluoromethyl tag derived from this compound exhibits a wide range of chemical shift as a function of solvent polarity, which is crucial for fluorine tagging in biomolecular research . This property is essential for studying various aspects of molecular behavior in different environments.
Chemical Shift Sensitivity Analysis
The compound’s trifluoromethyl group can be used to analyze the chemical shift sensitivity, which is a critical factor in 19F NMR spectroscopy . This analysis helps in understanding the interaction of fluorinated moieties with their surrounding molecular environment.
Organic Synthesis
The bromine and boron atoms present in the compound make it a versatile reagent in organic synthesis. It can be used for various bromination reactions and as a building block for creating complex organic molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, are known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that the trifluoromethyl group often contributes to the bioactivity of a compound by enhancing its lipophilicity, metabolic stability, and binding affinity .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-bromo-4-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-4-(trifluoromethyl)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-bromo-4-(trifluoromethyl)phenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1595078-04-8 |
Product Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molecular Formula |
C13H15BBrF3O2 |
Molecular Weight |
351 |
Purity |
95 |
Origin of Product |
United States |
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